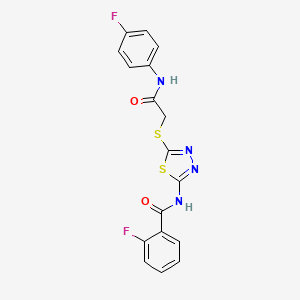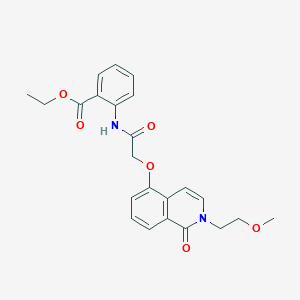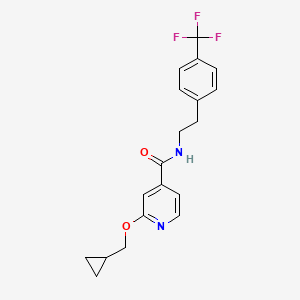
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'CPM-TEI' and is a member of the isonicotinamide family of compounds. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
CPM-TEI has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, CPM-TEI reduces the production of inflammatory mediators, such as cytokines and chemokines. Additionally, CPM-TEI has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, CPM-TEI may have anti-tumor effects.
Biochemical and Physiological Effects:
CPM-TEI has been found to have anti-inflammatory effects in various animal models of inflammation, including models of asthma, colitis, and arthritis. Additionally, CPM-TEI has been found to have anti-tumor effects in various cancer cell lines and animal models of cancer. However, the exact biochemical and physiological effects of CPM-TEI are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
CPM-TEI has several advantages for lab experiments, including its stability and solubility in water and organic solvents. Additionally, CPM-TEI has been found to have low toxicity in animal models, making it a potentially safe compound for use in medical research. However, one limitation of CPM-TEI is its relatively high cost compared to other compounds used in medical research.
Zukünftige Richtungen
There are several potential future directions for research on CPM-TEI. One direction is the study of CPM-TEI in combination with other anti-inflammatory or anti-tumor compounds. Another direction is the study of the exact biochemical and physiological effects of CPM-TEI in various animal models. Additionally, the development of more efficient and cost-effective methods for the synthesis of CPM-TEI could lead to its wider use in medical research.
Synthesemethoden
CPM-TEI can be synthesized using various methods, including the reaction of cyclopropylmethanol with 4-(trifluoromethyl)benzylamine followed by the reaction with isonicotinoyl chloride. Another method involves the reaction of 2-chloro-4-(trifluoromethyl)benzylamine with cyclopropylmethanol followed by the reaction with isonicotinoyl chloride. These methods have been studied for their efficiency and yield of CPM-TEI.
Wissenschaftliche Forschungsanwendungen
CPM-TEI has been studied for its potential applications in medical research. The compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, CPM-TEI has been found to have anti-tumor properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-3-13(4-6-16)7-9-24-18(25)15-8-10-23-17(11-15)26-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWSQBQVVZRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)

![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)
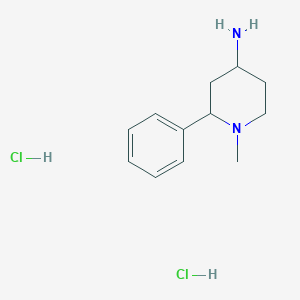

![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
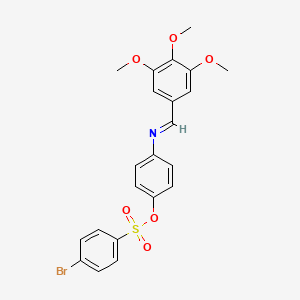
![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)
![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)

